An In-depth Technical Guide to the Mechanism of Action of Nesiritide (Acetate) in Cardiac Myocytes
An In-depth Technical Guide to the Mechanism of Action of Nesiritide (Acetate) in Cardiac Myocytes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nesiritide (B7909928), the recombinant form of human B-type natriuretic peptide (BNP), exerts its primary effects on cardiac myocytes by activating a well-defined signaling cascade that modulates calcium homeostasis and myofilament sensitivity.[1][2] This leads to improved cardiac relaxation (lusitropy) and contributes to the overall hemodynamic benefits observed in clinical settings, such as reduced cardiac filling pressures. The core mechanism involves the binding of nesiritide to the Natriuretic Peptide Receptor-A (NPR-A), which, through its intrinsic guanylate cyclase activity, elevates intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[3][4] This second messenger subsequently activates cGMP-dependent protein kinase (PKG), a serine/threonine kinase that phosphorylates key regulatory proteins within the cardiomyocyte, ultimately fine-tuning the mechanics of cardiac contraction and relaxation.[5][6]
Core Signaling Pathway
The mechanism of action of nesiritide in cardiac myocytes is initiated at the cell surface and transduced through a canonical second messenger system.
-
Receptor Binding: Nesiritide binds to the extracellular domain of the particulate guanylate cyclase receptor, Natriuretic Peptide Receptor-A (NPR-A), which is abundantly expressed on the surface of cardiac myocytes.[4][7]
-
Guanylate Cyclase Activation: This binding event induces a conformational change in the NPR-A receptor, activating its intracellular guanylate cyclase domain.[8]
-
cGMP Synthesis: The activated guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4] This results in a significant elevation of intracellular cGMP concentration.
-
Protein Kinase G (PKG) Activation: cGMP acts as a second messenger, binding to and activating cGMP-dependent protein kinase (PKG).[5][9] PKG is the primary effector of the nesiritide-induced signal within the cardiomyocyte.
Downstream Effects of PKG Activation on Cardiac Myocyte Function
Activated PKG phosphorylates multiple target proteins within the cardiomyocyte, leading to integrated effects on calcium handling and myofilament function. The primary targets include Phospholamban (PLN), cardiac Troponin I (cTnI), and the L-type calcium channel.[10]
Modulation of Sarcoplasmic Reticulum Ca²⁺ Uptake
-
Target: Phospholamban (PLN)
-
Mechanism: In its dephosphorylated state, PLN inhibits the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA2a) pump. PKG phosphorylates PLN at the same serine residue (Ser16) as protein kinase A (PKA).[1][11][12] This phosphorylation relieves the inhibition of SERCA2a.
-
Functional Consequence: The disinhibition of SERCA2a enhances the rate of Ca²⁺ reuptake from the cytosol into the sarcoplasmic reticulum (SR) during diastole. This accelerates myocardial relaxation (positive lusitropic effect) and increases the SR Ca²⁺ load available for subsequent contractions.[13]
Modulation of Myofilament Ca²⁺ Sensitivity
-
Target: Cardiac Troponin I (cTnI)
-
Mechanism: cTnI is the inhibitory subunit of the troponin complex, which regulates the Ca²⁺-dependent interaction of actin and myosin. PKG is known to phosphorylate cTnI.[2][14][15] This phosphorylation event decreases the sensitivity of the myofilaments to Ca²⁺.
-
Functional Consequence: A reduction in myofilament Ca²⁺ sensitivity facilitates the dissociation of Ca²⁺ from troponin C, promoting a faster rate of relaxation. This effect complements the enhanced Ca²⁺ reuptake by SERCA2a to improve diastolic function.
Modulation of Ca²⁺ Influx
-
Target: L-type Calcium Channel (LTCC)
-
Mechanism: PKG activation has an inhibitory effect on the L-type calcium channel, which is responsible for the influx of trigger Ca²⁺ during phase 2 of the cardiac action potential.[8][16] The exact phosphorylation sites and mechanism of inhibition are complex but result in a reduced channel open probability.[17]
-
Functional Consequence: The inhibition of LTCCs leads to a decrease in Ca²⁺ influx during systole. This can have a negative inotropic effect, which contributes to the reduction in myocardial oxygen consumption.
Quantitative Data Summary
Direct quantitative data for nesiritide's effects at the isolated human cardiac myocyte level are limited in published literature. The following tables summarize representative data for the endogenous ligand (BNP) or for direct modulation of the cGMP-PKG pathway, which nesiritide activates.
Table 1: Effects of cGMP/PKG Pathway Activation on Ca²⁺ Handling and Myofilament Proteins
| Parameter | Species / Model | Activator | Concentration | Observed Effect | Reference |
| L-Type Ca²⁺ Current | Adult Mouse Myocytes | 8-Br-cGMP | 1 mmol/L | Significant decrease in basal channel open probability and availability | [16] |
| Phospholamban Phosphorylation | Isolated SR (Canine Cardiac) | cGMP-dependent protein kinase | N/A | Direct phosphorylation of phospholamban demonstrated | [1][12] |
| Myofilament Ca²⁺ Sensitivity (pCa₅₀) | Skinned Mouse Trabeculae | PKA (mimics some PKG effects on cTnI) | N/A | pCa₅₀ shifted from 5.77 to 5.62 (decreased sensitivity) | [18] |
Table 2: Clinical Hemodynamic Effects of Nesiritide Infusion
| Parameter | Patient Population | Nesiritide Dose | Change from Baseline | Reference |
| Pulmonary Capillary Wedge Pressure (PCWP) | Acute Decompensated Heart Failure | 0.01 µg/kg/min | -5.8 mmHg (at 3 hours) | [9] |
| Right Atrial Pressure (RAP) | Acute Decompensated Heart Failure | 2 µg/kg bolus + 0.01 µg/kg/min | -4 mmHg (at 6 hours) | |
| Cardiac Index | Acute Decompensated Heart Failure | 0.030 µg/kg/min | +0.4 L/min/m² | [1] |
| Systemic Vascular Resistance | Acute Decompensated Heart Failure | 2 µg/kg bolus + 0.01 µg/kg/min | -203 dyn·s/cm⁵ (at 6 hours) |
Experimental Protocols
The study of nesiritide's mechanism of action involves a range of specialized experimental techniques.
Isolation of Adult Ventricular Cardiomyocytes
This protocol is essential for obtaining single, viable heart cells for in vitro studies.
-
Principle: The heart is retrogradely perfused via the aorta on a Langendorff apparatus with a series of buffers to first remove blood and calcium, and then to digest the extracellular matrix using enzymes like collagenase and hyaluronidase.[19]
-
Procedure Outline:
-
Anesthetize the animal (e.g., mouse, rat) and perform a thoracotomy to rapidly excise the heart.
-
Cannulate the aorta onto the Langendorff apparatus and initiate perfusion with a calcium-free buffer to arrest the heart in diastole.
-
Switch perfusion to a buffer containing digestive enzymes (e.g., Collagenase Type II). Perfusion continues until the heart becomes flaccid.
-
Remove the heart, mince the ventricular tissue, and gently triturate the tissue pieces with a pipette to release single cardiomyocytes.
-
Gradually reintroduce calcium to the cell suspension to prevent calcium paradox and cell death.[19]
-
Cells are then purified by low-speed centrifugation and resuspended in an appropriate medium for culture or immediate use.[7][20]
-
Measurement of Intracellular cGMP Levels
-
Principle: A competitive enzyme immunoassay (EIA) is used to quantify cGMP in cell lysates. Free cGMP in the sample competes with a fixed amount of enzyme-labeled cGMP for binding sites on a specific antibody.[4][21]
-
Procedure Outline:
-
Culture isolated cardiomyocytes and treat with various concentrations of nesiritide for defined time periods.
-
Lyse the cells using a provided lysis reagent to release intracellular cGMP. The lysis reagent typically contains a phosphodiesterase inhibitor to prevent cGMP degradation.
-
Add cell lysates and a standard curve of known cGMP concentrations to a microplate pre-coated with a capture antibody.
-
Add a cGMP-alkaline phosphatase conjugate to each well.
-
Incubate to allow competitive binding to occur.
-
Wash the plate to remove unbound reagents.
-
Add a substrate (e.g., p-Nitrophenyl phosphate). The enzyme converts the substrate to a colored product.
-
Measure the absorbance at 405 nm using a plate reader. The intensity of the color is inversely proportional to the cGMP concentration in the sample.[22]
-
Western Blot for Phosphorylated Proteins (e.g., Phospho-PLN)
-
Principle: This technique detects the phosphorylation status of a specific protein by using an antibody that recognizes the phosphorylated epitope.
-
Procedure Outline:
-
Treat isolated cardiomyocytes with nesiritide or a control vehicle.
-
Lyse the cells in a buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins.
-
Determine total protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by molecular weight using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[23]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Phospholamban Ser16).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Normalize the phospho-protein signal to the total protein signal from a parallel blot or a stripped and re-probed blot.
-
References
- 1. Cyclic GMP-dependent protein kinase phosphorylates phospholamban in isolated sarcoplasmic reticulum from cardiac and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of cardiac contractile function by troponin I phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiomyocyte isolation from adult mice [bio-protocol.org]
- 4. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 5. Frontiers | Targeting Protein Kinase G to Treat Cardiac Proteotoxicity [frontiersin.org]
- 6. Phosphorylation Modifications Regulating Cardiac Protein Quality Control Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Constitutive Protein Kinase G Activation Exacerbates Stress-induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidant Sensing by Protein Kinases A and G Enables Integration of Cell Redox State with Phosphoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclic GMP-dependent protein kinase phosphorylates phospholamban in isolated sarcoplasmic reticulum from cardiac and smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Troponin I - Wikipedia [en.wikipedia.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Single L-type Ca(2+) channel regulation by cGMP-dependent protein kinase type I in adult cardiomyocytes from PKG I transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. ahajournals.org [ahajournals.org]
- 19. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [jove.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
